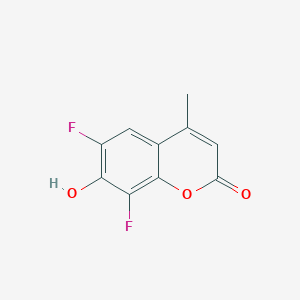

6,8-二氟-7-羟基-4-甲基香豆素

概述

描述

6,8-二氟-7-羟基-4-甲基香豆素是一种荧光团,这意味着它是一种在光激发后可以重新发射光的化合物。 该化合物以其蓝色荧光而闻名,并被用于各种生化应用中,包括作为醚、酯和磷酸酯底物的参考标准 .

科学研究应用

6,8-二氟-7-羟基-4-甲基香豆素在科学研究中有多种应用:

化学: 在各种化学测定中用作荧光探针。

生物学: 在荧光显微镜和流式细胞术中用于标记和可视化生物样本。

医学: 用于诊断测定中检测特定生物分子。

工业: 应用于荧光染料和传感器的开发.

作用机制

6,8-二氟-7-羟基-4-甲基香豆素的作用机制涉及它在特定波长处吸收光并在更长波长处重新发射光的能力。 这种性质是由于分子内的电子跃迁。 所涉及的分子靶标和途径包括与蛋白质和核酸的相互作用,使其在各种生化测定中非常有用 .

生化分析

Biochemical Properties

6,8-Difluoro-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions due to its ability to act as a fluorogenic substrate. It interacts with enzymes such as aryl sulfatases and organophosphatases, where it undergoes hydrolysis to produce a fluorescent product . This interaction is crucial for the continuous assaying of these enzymes, providing insights into their activity and function. Additionally, 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .

Cellular Effects

6,8-Difluoro-7-hydroxy-4-methylcoumarin influences various cellular processes by acting as a fluorescent probe. It has been shown to label cells effectively, aiding in the visualization of cellular structures and functions . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and analyze these processes in real-time. Its use in flow cytometry and FISH highlights its ability to interact with cellular components and provide valuable data on cell function .

Molecular Mechanism

At the molecular level, 6,8-Difluoro-7-hydroxy-4-methylcoumarin exerts its effects through specific binding interactions with biomolecules. It reacts efficiently with primary amines, forming stable, covalent amide bonds . This property allows it to be used in labeling proteins and other biomolecules, facilitating the study of their interactions and functions. The compound’s ability to act as a fluorogenic substrate for enzymes like aryl sulfatases and organophosphatases further underscores its role in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin can change over time. The compound is stable when stored at room temperature and protected from light . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound maintains its fluorescent properties over extended periods, making it a reliable tool for long-term experiments .

Dosage Effects in Animal Models

The effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, the compound effectively labels cells and tissues without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing any negative impact .

Metabolic Pathways

6,8-Difluoro-7-hydroxy-4-methylcoumarin is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a substrate for enzymes like aryl sulfatases and organophosphatases, undergoing hydrolysis to produce fluorescent products . These interactions are essential for studying metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 6,8-Difluoro-7-hydroxy-4-methylcoumarin is transported and distributed through interactions with transporters and binding proteins. Its solubility in solvents like methanol, DMSO, and dimethyl formamide facilitates its use in various experimental setups . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 6,8-Difluoro-7-hydroxy-4-methylcoumarin is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its localization is crucial for interpreting its activity and function within the cellular context .

准备方法

6,8-二氟-7-羟基-4-甲基香豆素的合成通常涉及以下步骤:

起始原料: 合成以适当取代的苯酚和乙酰乙酸乙酯开始。

反应条件: 反应在碱的存在下进行,例如乙醇钠,以及诸如乙醇之类的溶剂。

环化: 中间产物发生环化形成香豆素结构。

工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

6,8-二氟-7-羟基-4-甲基香豆素会发生各种化学反应,包括:

氧化: 这种化合物可以被氧化形成醌。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 卤素原子可以使用适当的试剂和条件被其他官能团取代。

相似化合物的比较

6,8-二氟-7-羟基-4-甲基香豆素可以与其他类似化合物进行比较,例如:

7-羟基-4-甲基香豆素: 缺少氟原子,导致不同的荧光特性。

6,7-二羟基-4-甲基香豆素: 含有额外的羟基,影响其反应性和荧光。

4-甲基伞形酮: 一种广泛使用的荧光团,具有不同的激发和发射波长。

生物活性

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is a synthetic compound belonging to the coumarin family, notable for its unique fluorescent properties and potential biological applications. This article explores its biological activity, focusing on its use as a fluorescent probe, its interactions with various enzymes, and its implications in drug development.

Chemical Structure and Properties

The structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin features a coumarin core with two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 7 position, and a methyl group at the 4 position. This configuration enhances its photophysical properties, making it an effective fluorescent dye.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂O₃ |

| Molecular Weight | 188.15 g/mol |

| Absorption Maximum | ~365 nm |

| Emission Maximum | ~460 nm |

| Quantum Yield | 0.63 - 0.89 |

Fluorescent Properties

DiFMU is recognized for its excellent fluorescent properties, which include high quantum yields and stability under various pH conditions. Its lower pKa values compared to non-fluorinated analogs allow it to remain highly fluorescent even at neutral pH, making it suitable for biological applications such as flow cytometry and enzyme assays .

Enzyme Detection and Inhibition

DiFMU has been utilized as a substrate for various enzymes, particularly phosphatases. Studies have shown that it exhibits significantly higher fluorescence when hydrolyzed by alkaline phosphatase compared to traditional substrates like 4-methylumbelliferyl phosphate (MUP), indicating its potential as a superior fluorescent probe for enzyme activity detection .

Case Study: Phosphatase Activity

In a comparative study, the initial reaction rates of acid phosphatase with DiFMU were measured against those with MUP. The results demonstrated that DiFMU not only produced brighter fluorescence but also facilitated faster enzyme turnover rates .

Anticancer Potential

Research has indicated that DiFMU may act as an inhibitor of specific enzymes involved in cancer pathways. Its ability to selectively inhibit certain phosphatases suggests potential applications in cancer treatment strategies .

Applications in Drug Development

Given its unique properties, DiFMU is being explored as a lead compound in drug development. Its role as a fluorescent marker can aid in tracking drug delivery systems and understanding drug interactions within biological systems.

Table 2: Potential Applications of DiFMU

| Application | Description |

|---|---|

| Fluorescent Probe | Used for enzyme activity detection |

| Anticancer Agent | Potential inhibitor of cancer-related enzymes |

| Drug Development | Tracking and monitoring drug interactions |

属性

IUPAC Name |

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?

A1: 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []

Q2: Are there specific applications for 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cancer research?

A2: Yes, research indicates the potential of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。